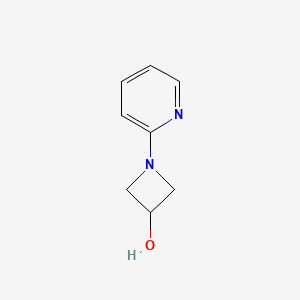

1-(Pyridin-2-yl)azetidin-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-pyridin-2-ylazetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-7-5-10(6-7)8-3-1-2-4-9-8/h1-4,7,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAUMMVPCVOPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 1 Pyridin 2 Yl Azetidin 3 Ol

Chemical Reactivity of the Azetidine (B1206935) Ring System in the Presence of the Pyridine (B92270) Substituent

The chemical behavior of the azetidine ring in 1-(Pyridin-2-yl)azetidin-3-ol is largely dictated by its significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain makes the four-membered ring susceptible to cleavage under certain conditions, a reactivity that is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.orgrsc.org The presence of the electron-withdrawing pyridine substituent on the nitrogen atom modulates this reactivity.

The pyridine ring decreases the nucleophilicity of the azetidine nitrogen, making it less prone to reactions typical of secondary amines. However, the strained C-N and C-C bonds of the azetidine ring can be cleaved by various reagents. Ring-opening reactions can be initiated by nucleophiles or electrophiles, often facilitated by Lewis or Brønsted acids. For instance, photochemical methods can be employed to form azetidinol (B8437883) intermediates, which can subsequently undergo ring-opening upon the addition of reagents like electron-deficient ketones or boronic acids. nih.gov This strain-release approach is a powerful strategy for synthesizing more complex acyclic molecules from the azetidine core. nih.gov The stability and reactivity of the azetidine scaffold make it a valuable building block in synthetic and medicinal chemistry. rsc.orgrsc.org

Functional Group Interconversions at the Azetidin-3-ol (B1332694) Position

The secondary alcohol at the C-3 position of the azetidine ring is a prime site for a variety of functional group interconversions (FGIs), allowing for the introduction of diverse functionalities. imperial.ac.uk These transformations are crucial for altering the molecule's polarity, reactivity, and biological profile.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 1-(pyridin-2-yl)azetidin-3-one, using a range of standard oxidizing agents. Mild conditions are often preferred to avoid degradation of the strained ring. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or activated DMSO reagents (e.g., Swern or Moffatt oxidation) are effective for this transformation, converting the secondary alcohol to a ketone. imperial.ac.uk

Conversion to Leaving Groups and Nucleophilic Substitution: The hydroxyl group can be transformed into a better leaving group, such as a sulfonate ester (tosylate, mesylate, or triflate), by reaction with the corresponding sulfonyl chloride (e.g., TsCl, MsCl) or anhydride (B1165640) (e.g., Tf₂O) in the presence of a base like pyridine. ub.edu These sulfonate esters are excellent electrophiles for subsequent Sₙ2 reactions. This two-step sequence allows for the introduction of various nucleophiles with inversion of stereochemistry at the C-3 position. Common nucleophiles include halides, azides, and cyanides. ub.eduvanderbilt.edu

Direct Conversion to Halides: The alcohol can also be directly converted to alkyl halides. ub.edu For example, treatment with thionyl chloride (SOCl₂) can yield the corresponding 3-chloroazetidine, while phosphorus tribromide (PBr₃) can be used to install a bromine atom. ub.eduvanderbilt.edu

The table below summarizes key functional group interconversions at the azetidin-3-ol position.

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Secondary Alcohol (-OH) | PCC, PDC, or Swern Oxidation | Ketone (C=O) | Oxidation |

| Secondary Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | Sulfonylation |

| Secondary Alcohol (-OH) | MsCl, Et₃N | Mesylate (-OMs) | Sulfonylation |

| Tosylate (-OTs) | NaN₃ | Azide (-N₃) | Sₙ2 Substitution |

| Tosylate (-OTs) | LiCl, DMF | Chloride (-Cl) | Sₙ2 Substitution |

| Secondary Alcohol (-OH) | SOCl₂, pyridine | Chloride (-Cl) | Halogenation |

| Secondary Alcohol (-OH) | PBr₃, pyridine | Bromide (-Br) | Halogenation |

Modifications and Substitutions on the Pyridine Moiety

The pyridine ring offers another avenue for structural modification. As a six-membered aromatic heterocycle, it can undergo various substitution reactions. The reactivity of the pyridine ring is influenced by the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.

Electrophilic substitution on the pyridine ring, such as nitration or halogenation, typically requires harsh conditions and proceeds at the positions meta to the nitrogen atom (C-3 and C-5). However, modern synthetic methods have expanded the scope of functionalization. nih.gov For instance, halogenated pyridines can be prepared, which then serve as versatile handles for further derivatization. nih.gov

Nucleophilic aromatic substitution (SₙAr) is also a viable strategy, especially on pyridine rings bearing a leaving group (like a halogen) at the C-4 position. researchgate.net Pyridinols can react with perhalopyridines, where pyridin-3-ol tends to react at the oxygen atom, while pyridin-4-ol reacts at the nitrogen atom. researchgate.net Such reactions allow for the coupling of the pyridine moiety with other aromatic systems.

Coupling Reactions for Scaffold Diversification (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for scaffold diversification, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the this compound scaffold must first be functionalized with a suitable group, typically a halogen or a boronic acid/ester.

By first introducing a bromine or iodine atom onto the pyridine ring (as described in section 3.3), the resulting halo-pyridine derivative can readily participate in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov This reaction pairs the halo-pyridine with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base, leading to the formation of a biaryl structure. This strategy is highly effective for extending the molecular framework and exploring structure-activity relationships. nih.gov

Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), can also be employed on the appropriately functionalized pyridine ring to further diversify the core scaffold.

The table below illustrates the Suzuki-Miyaura coupling approach for diversification.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

| 1-(Bromo-pyridin-2-yl)azetidin-3-ol | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(Aryl-pyridin-2-yl)azetidin-3-ol |

| 1-(Bromo-pyridin-2-yl)azetidin-3-ol | Heteroarylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1-(Heteroaryl-pyridin-2-yl)azetidin-3-ol |

| 1-(Pyridin-2-yl-boronic ester)azetidin-3-ol | Aryl halide | Pd(OAc)₂, SPhos, K₃PO₄ | 1-(Aryl-pyridin-2-yl)azetidin-3-ol |

Strategies for Introducing Complex Substituents on the Azetidine Nitrogen and Carbon Atoms

Introducing further complexity directly onto the azetidine ring is a key strategy for fine-tuning molecular properties.

Substitutions on Azetidine Carbon Atoms: The carbon atoms of the azetidine ring, particularly C-3, are primary targets for substitution. As previously discussed, converting the C-3 alcohol to a ketone provides an electrophilic center. The resulting 1-(pyridin-2-yl)azetidin-3-one can then be subjected to various reactions. For example, it can be a precursor for the Horner-Wadsworth-Emmons reaction to generate an exocyclic double bond, such as in methyl 2-(1-(pyridin-2-yl)azetidin-3-ylidene)acetate. nih.gov This α,β-unsaturated ester is an excellent Michael acceptor. The aza-Michael addition of various N-heterocycles to this substrate allows for the efficient construction of C-N bonds and the introduction of complex heterocyclic substituents at the C-3 position. nih.gov

Furthermore, the development of C-H activation methodologies may provide future pathways to directly functionalize the C-2 and C-4 positions of the azetidine ring, although this remains a synthetic challenge.

Structure Activity Relationship Sar Studies of 1 Pyridin 2 Yl Azetidin 3 Ol Derivatives

Conformational Analysis and Its Influence on Biological Interactions

The three-dimensional conformation of a molecule is a pivotal determinant of its interaction with a biological target. For derivatives of 1-(Pyridin-2-yl)azetidin-3-ol, conformational analysis reveals how the spatial arrangement of the pyridine (B92270) and azetidine (B1206935) rings, and the substituents they bear, can facilitate or hinder binding to a receptor or enzyme active site. The inherent rigidity of the azetidine ring, a four-membered saturated heterocycle, reduces the number of accessible conformations compared to more flexible linkers. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity.

Key conformational features of this compound derivatives include the puckering of the azetidine ring and the rotational barrier around the C-N bond connecting the pyridine and azetidine moieties. Computational modeling and spectroscopic techniques can be employed to determine the preferred conformations. The orientation of the hydroxyl group on the azetidine ring is particularly significant as it can act as a crucial hydrogen bond donor or acceptor in interactions with the target protein. The relative orientation of the pyridine ring, a key aromatic system, also dictates its ability to engage in pi-stacking or other non-covalent interactions. Understanding these conformational preferences is essential for designing derivatives with optimized geometries for enhanced biological interactions.

Impact of Substituent Variations on the Azetidine Ring on Ligand-Target Interactions

Modifications to the azetidine ring of this compound provide a valuable avenue for fine-tuning its biological activity. The introduction of substituents at various positions on the azetidine ring can influence the molecule's steric, electronic, and lipophilic properties, thereby modulating its interaction with the target. For instance, the nature of substituents can affect the ring's pucker and the orientation of other functional groups.

The following table illustrates hypothetical SAR data for substitutions on the azetidine ring, demonstrating how different functional groups could modulate inhibitory activity against a target enzyme.

| Compound | R1 Substituent | R2 Substituent | IC50 (nM) | Comment |

|---|---|---|---|---|

| 1a | -H | -H | 150 | Parent Compound |

| 1b | -CH3 | -H | 125 | Slight increase in potency, likely due to favorable hydrophobic interactions. |

| 1c | -F | -H | 90 | Increased potency, potentially through favorable electronic interactions or improved binding conformation. |

| 1d | -H | -CH3 | 200 | Decreased potency, possibly due to steric hindrance at the binding site. |

| 1e | -CF3 | -H | 75 | Significant increase in potency, likely due to strong electron-withdrawing effects and potential for specific interactions. |

Role of the Pyridine Nitrogen and Its Substitution Pattern in Molecular Recognition

The pyridine moiety of this compound is a critical component for molecular recognition and biological activity. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many ligand-protein binding events. The basicity of this nitrogen, which can be modulated by the presence of substituents on the pyridine ring, is often crucial for establishing strong interactions with acidic residues in the target's binding pocket.

The substitution pattern on the pyridine ring can significantly influence the electronic properties and steric profile of the molecule. Electron-donating groups (EDGs) can increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds, while electron-withdrawing groups (EWGs) will decrease its basicity. The position of these substituents is also vital, as they can either facilitate or block access to the pyridine nitrogen or create new interaction points with the target. Several studies have highlighted that the pyridine moiety in a drug molecule can enhance its biochemical potency and metabolic stability.

A hypothetical SAR table for pyridine ring substitutions is presented below to illustrate these principles.

| Compound | Pyridine Substitution | Position | IC50 (nM) | Rationale |

|---|---|---|---|---|

| 2a | -H | - | 150 | Unsubstituted pyridine ring. |

| 2b | -OCH3 | 4 | 80 | Electron-donating group increases nitrogen basicity, enhancing H-bonding. |

| 2c | -Cl | 4 | 180 | Electron-withdrawing group decreases nitrogen basicity, weakening H-bonding. |

| 2d | -CH3 | 5 | 110 | Favorable hydrophobic interaction in a specific sub-pocket of the binding site. |

| 2e | -CN | 5 | 250 | Strong electron-withdrawing group significantly reduces binding affinity. |

Investigation of Stereochemical Effects on Biological Activity Profiles

The presence of a chiral center at the 3-position of the azetidine ring in this compound means that the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(Pyridin-2-yl)azetidin-3-ol and (S)-1-(Pyridin-2-yl)azetidin-3-ol. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This arises from the chiral nature of biological targets such as enzymes and receptors, which can preferentially bind one enantiomer over the other.

The differential spatial arrangement of the hydroxyl group and the pyridine ring in the (R) and (S) enantiomers can lead to one enantiomer having a much better fit in the binding site of the target protein. This can result in one enantiomer being significantly more potent (the eutomer) while the other may be less active or even inactive (the distomer). Therefore, the synthesis and biological evaluation of optically pure enantiomers are crucial steps in the SAR studies of these derivatives.

The following table provides a hypothetical example of the impact of stereochemistry on biological activity.

| Compound | Stereochemistry | IC50 (nM) | Comment |

|---|---|---|---|

| 3a | Racemic (R/S) | 150 | Mixture of both enantiomers. |

| 3b | (S)-enantiomer | 85 | The more active enantiomer (eutomer), suggesting a better fit in the binding site. |

| 3c | (R)-enantiomer | >1000 | The less active enantiomer (distomer), indicating a poor fit. |

Rational Design Principles Derived from SAR for Azetidine-Pyridine Hybrid Structures

The collective insights from SAR studies on this compound derivatives provide a foundation for the rational design of new, more potent, and selective analogs. Several key principles can be derived to guide future drug discovery efforts based on this azetidine-pyridine hybrid scaffold.

One primary principle is the utilization of the rigid azetidine scaffold to present key interacting groups in a well-defined spatial orientation, thereby minimizing the entropic cost of binding. The conformational analysis of the parent compound and its active analogs can inform the design of new derivatives with optimized geometries for target engagement.

A second principle involves the targeted modification of the pyridine and azetidine rings to enhance specific interactions with the target. Based on SAR data, substituents can be chosen to optimize hydrogen bonding, hydrophobic interactions, and electronic complementarity. For instance, if the pyridine nitrogen is found to be a key hydrogen bond acceptor, substituents that enhance its basicity without introducing steric clash would be prioritized.

Furthermore, the significant impact of stereochemistry necessitates the early consideration of stereoselective synthesis and testing. The identification of the more active enantiomer allows for the design of more potent and selective drug candidates, while also potentially reducing off-target effects and metabolic burden associated with the less active enantiomer.

Finally, a multiparameter optimization approach is crucial. Beyond just potency, the rational design process should also consider physicochemical properties, such as solubility and permeability, as well as pharmacokinetic and toxicological profiles to develop a successful drug candidate. The azetidine-pyridine scaffold offers a versatile platform for such optimization, allowing for the fine-tuning of properties through a wide range of chemical modifications.

Preclinical Pharmacological Investigations of 1 Pyridin 2 Yl Azetidin 3 Ol Analogues

In Vitro Biological Target Engagement Studies Utilizing Azetidine-Pyridine Scaffolds

The azetidine-pyridine scaffold has been central to the development of potent inhibitors for specific biological targets, evaluated through various in vitro assays. A notable area of investigation has been the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer cell proliferation and survival. acs.org Researchers have progressed from proline-based linkers to azetidine-2-carboxamides, achieving a significant milestone with analogues showing sub-micromolar potency in disrupting STAT3's DNA-binding activity. acs.org

For instance, modifications to the azetidine (B1206935) scaffold, such as introducing different cyclic amino acid linkers, led to the discovery of potent STAT3 inhibitors. acs.org The introduction of a 3-pyridyl group to replace a phenyl ring in some analogues resulted in a slight decrease in potency but demonstrated the scaffold's tolerance for polarity. acs.org These studies utilize techniques like the electrophoretic mobility shift assay (EMSA) to determine the concentration at which the compound inhibits 50% of the target's activity (IC₅₀). Despite showing high potency in these cell-free assays, some analogues with a carboxylic acid motif exhibited weaker activity in cell-based assays against breast cancer cell lines like MDA-MB-231 and MDA-MB-468. acs.org

Furthermore, the azetidine-pyridine framework has been explored for its antimicrobial properties. scirp.orgnih.gov Studies have synthesized and tested new derivatives, such as 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one, for their activity against various microbial pathogens. nih.gov Some of these compounds have shown potent activity against bacteria like S. aureus. nih.gov

| Compound | Modification | Assay | IC₅₀ (µM) | Target Cells |

|---|---|---|---|---|

| Salicylate 5a | R-azetidine-2-carboxamide | EMSA | 0.55 | N/A (Cell-Free) |

| 3-Pyridyl Analogue | Phenyl replaced with 3-pyridyl | EMSA | Slightly decreased potency | N/A (Cell-Free) |

| Carboxylic Acid Analogues | Contain carboxylic acid motif | Cell Growth | >10 | MDA-MB-231, MDA-MB-468 |

Evaluation of Enzyme Inhibition and Activation Profiles by Derivatives

Derivatives incorporating the azetidine-pyridine scaffold have been assessed for their ability to inhibit key enzymes involved in pathological processes. A significant focus has been on cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in the management of Alzheimer's disease. nih.gov

Novel derivatives bearing a (pyridin-2-yl)tetrazole scaffold have demonstrated inhibitory activity against AChE. vnu.edu.vn In one study, a compound synthesized from 2-pyridine carbonitrile showed the highest inhibition percentage of 23.7% at a 75 µM concentration. vnu.edu.vn Molecular docking simulations suggest that compounds with stronger nucleophilic substituents exhibit more potent AChE inhibition due to the formation of more hydrogen bonds within the enzyme's active site. vnu.edu.vn

Similarly, pyrazinamide-condensed azetidinones have been evaluated as cholinesterase inhibitors. researchgate.net Another study described azinane triazole-based derivatives as effective inhibitors of both AChE and BChE. nih.gov Certain methyl phenyl-substituted derivatives were identified as particularly potent against both enzymes. The research indicated that the presence of uni- or di-methyl phenyl groups provides a suitable spatial arrangement to fit within the active site, thereby enhancing inhibitory activity. nih.gov

| Compound Series | Target Enzyme | Most Potent Derivative(s) | Inhibition (IC₅₀ or %) |

|---|---|---|---|

| (Pyridin-2-yl)tetrazole derivatives | AChE | Compound IV | 23.7% at 75 µM |

| Azinane triazole derivatives | AChE | 12d, 12m | IC₅₀ = 0.73 ± 0.54 µM |

| Azinane triazole derivatives | BChE | 12d, 12m | IC₅₀ = 0.038 ± 0.50 µM |

Receptor Binding Affinity and Selectivity Assessments of Modified Structures

The versatility of the azetidine-pyridine scaffold is evident in its application for creating ligands with high affinity and selectivity for various receptors. A prominent example is the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). The compound 3-(2(S)-Azetidinylmethoxy)pyridine, known as A-85380, is a well-established high-affinity nAChR ligand. nih.gov

Further studies have synthesized and evaluated pyridine-modified analogues of A-85380, introducing halogen substituents at different positions of the 3-pyridyl fragment. nih.gov Analogues with substituents at the 5 or 6 position, along with a 2-fluoro analogue, demonstrated subnanomolar affinity for nAChRs in rat brain membranes, with Kᵢ values ranging from 11 to 210 pM. nih.gov In contrast, larger halogen substituents (chloro, bromo, iodo) at the 2-position led to a significant decrease in binding affinity. nih.gov

Another area of investigation involves the cannabinoid type 2 (CB2) receptor, a target for imaging neuroinflammation. Researchers have explored 2,5,6-substituted pyridines as potential CB2 ligands for Positron Emission Tomography (PET). nih.gov A series of novel compounds were synthesized and evaluated for their binding properties to human and rodent CB1 and CB2 receptors. The most promising ligand, designated 6a, was selected for radiolabeling and further studies. nih.gov

| Analogue Series | Target Receptor | Key Findings | Binding Affinity (Kᵢ) |

|---|---|---|---|

| Halogenated A-85380 Analogues | nAChRs | Substituents at position 5 or 6 enhance affinity | 11 - 210 pM |

| 2-Halo A-85380 Analogues (Cl, Br, I) | nAChRs | Bulky substituents at position 2 decrease affinity | Substantially lower |

| Substituted Pyridine Analogues | CB2 Receptor | Compound 6a identified as a high-affinity ligand | Not specified |

Cellular Pathway Modulation by Azetidine-Pyridine Scaffolds in Preclinical Models

Beyond direct target engagement, azetidine-pyridine scaffolds can modulate complex cellular signaling pathways, which is a crucial aspect of their therapeutic potential. nih.gov The modulation of a single pathway can influence the expression of multiple mediators, thereby altering an entire cytokine network. nih.gov

One example is the inhibition of the STAT3 pathway. As mentioned previously, azetidine analogues have been developed that effectively disrupt STAT3 DNA-binding activity. acs.org Since constitutively active STAT3 promotes tumor cell proliferation and survival, inhibitors of this pathway are of significant interest in oncology. In vitro studies have shown that these compounds can affect the growth of human breast cancer cells that harbor active STAT3. acs.org

In a different context, the furo[3,2-b]pyridine (B1253681) scaffold has been identified as an efficient modulator of the Hedgehog signaling pathway. nih.gov A screening of a library of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that could modulate this pathway at sub-micromolar concentrations. nih.gov The Hedgehog pathway is crucial in embryonic development and its dysregulation is implicated in certain cancers. The ability of these pyridine-based scaffolds to modulate such fundamental pathways highlights their potential as chemical probes and therapeutic leads.

Pharmacological Activity in Non-Human Organism Models

To translate in vitro findings into potential clinical applications, analogues of 1-(Pyridin-2-yl)azetidin-3-ol have been evaluated in non-human organism models. These studies provide crucial information on the in vivo efficacy and pharmacological profile of these compounds.

In oncology, TZT-1027 analogues incorporating a 3-aryl-azetidine moiety were tested for their in vivo antitumor activity. mdpi.com One of the most potent compounds from in vitro assays, compound 1a, was evaluated in an A549 lung cancer xenograft model in mice. However, despite its high in vitro potency (IC₅₀ of 2.2 nM), it did not achieve effective tumor inhibition in the mouse model at the tested doses. mdpi.com Similarly, azetidine-based STAT3 inhibitors have been tested in multiple xenograft mouse models, with some compounds leading to complete and lasting tumor regression at well-tolerated doses. acs.org

In the field of neuroscience, the psychotropic potency of a nicotine (B1678760) analogue, (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine, was assessed in rats. nih.gov Following intraventricular injection, this azetidine analogue was found to be approximately five times more potent than (-)-nicotine in inducing prostration, indicating a strong interaction with central nicotinic receptors. nih.gov Furthermore, a radiolabeled pyridine analogue, [(11)C]RSR-056, was evaluated in a murine model of neuroinflammation induced by lipopolysaccharide (LPS). nih.gov PET imaging showed significantly higher brain radioactivity in the LPS-treated mice compared to controls, demonstrating the compound's ability to target the CB2 receptor in an in vivo model of disease. nih.gov

Advanced Characterization and Computational Modeling of 1 Pyridin 2 Yl Azetidin 3 Ol

Spectroscopic Analysis for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(Pyridin-2-yl)azetidin-3-ol, ¹H and ¹³C NMR would provide unambiguous evidence for its structure. Although specific published spectra for this compound are scarce, the expected chemical shifts and coupling patterns can be reliably predicted based on the distinct electronic environments of the pyridine (B92270) and azetidine (B1206935) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the azetidine ring.

Pyridine Ring Protons: Four signals in the aromatic region (typically δ 6.5-8.5 ppm) are anticipated. The proton at position 6 of the pyridine ring (adjacent to the nitrogen) is expected to be the most deshielded, appearing at the lowest field (δ ~8.1-8.2 ppm) as a doublet. The other three protons would appear at higher fields, with coupling patterns (triplets, doublets) consistent with their positions.

Azetidine Ring Protons: The protons on the four-membered azetidine ring would appear in the aliphatic region. The methine proton on the carbon bearing the hydroxyl group (C3-H) is expected around δ 4.6-4.8 ppm. The four methylene (B1212753) protons at the C2 and C4 positions would likely appear as two distinct multiplets between δ 3.8 and 4.4 ppm due to their diastereotopic nature and coupling to each other and the C3 proton.

Hydroxyl Proton: The alcohol proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Pyridine Ring Carbons: Five signals are expected in the range of δ 107-160 ppm. The carbon atom at position 2, bonded to the azetidine nitrogen, would be the most deshielded among the pyridine carbons.

Azetidine Ring Carbons: Three signals corresponding to the azetidine ring carbons are expected in the aliphatic region. The carbon bearing the hydroxyl group (C3) would resonate around δ 58-65 ppm, while the two methylene carbons (C2 and C4) attached to the nitrogen would appear further downfield, typically in the δ 50-60 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Pyridine H-6 | 8.10 - 8.20 | d | Pyridine C-2 | 158 - 160 |

| Pyridine H-4 | 7.50 - 7.65 | t | Pyridine C-6 | 147 - 149 |

| Pyridine H-3 | 6.75 - 6.90 | d | Pyridine C-4 | 137 - 139 |

| Pyridine H-5 | 6.60 - 6.70 | t | Pyridine C-5 | 112 - 114 |

| Azetidine CH-OH | 4.60 - 4.80 | m | Pyridine C-3 | 107 - 109 |

| Azetidine CH₂ (N-CH₂) | 3.80 - 4.40 | m | Azetidine C-OH | 58 - 65 |

| Alcohol OH | Variable | br s | Azetidine C-N | 50 - 60 |

Vibrational spectroscopy techniques, including IR and Raman, are crucial for identifying the functional groups within a molecule. These two methods are often complementary, as molecular vibrations can be active in one technique but not the other, depending on changes in the dipole moment (IR) or polarizability (Raman).

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the alcohol hydroxyl group, which is involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring are anticipated just above 3000 cm⁻¹. Aliphatic C-H stretches from the azetidine ring would appear just below 3000 cm⁻¹.

C=C and C=N Stretches: The characteristic stretching vibrations of the pyridine ring (both C=C and C=N bonds) are expected in the 1400-1600 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

C-N Stretch: The stretching vibration of the C-N bond within the azetidine ring and the bond connecting the ring to the pyridine moiety would likely appear in the 1200-1350 cm⁻¹ range.

C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol is expected in the IR spectrum, typically around 1050-1150 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Strong |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium | Medium |

| C=C / C=N stretch (pyridine ring) | 1400 - 1600 | Strong | Strong |

| C-N stretch (ring and linker) | 1200 - 1350 | Medium | Medium |

| C-O stretch (alcohol) | 1050 - 1150 | Strong | Weak |

HR-MS is an essential technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₈H₁₀N₂O), the calculated exact mass of the neutral molecule is 150.0793 Da. HR-MS analysis would aim to detect the protonated molecule [M+H]⁺, which would have an expected m/z of 151.0866. The high accuracy of this measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported in the literature, such an analysis would yield critical data. nih.gov

Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the strained azetidine ring and the planarity of the pyridine ring.

Torsional Angles: The dihedral angle between the plane of the pyridine ring and the azetidine ring would be defined, describing the molecule's preferred conformation in the solid state.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. Crucially, it would detail the hydrogen bonding network formed by the hydroxyl group, which is a key factor in determining the compound's physical properties, such as melting point and solubility. Studies on related pyridyl-pyrazole structures have demonstrated the importance of such interactions in stabilizing the crystal structure. researchgate.net

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate molecular properties. nih.govresearchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule in the gas phase. This allows for the theoretical prediction of bond lengths, angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net

Calculate Electronic Properties: DFT is used to compute the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are expected to be the most electron-rich sites.

Predict Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. researchgate.net

These computational approaches provide deep insight into the intrinsic properties of this compound, offering a theoretical framework that supports and extends experimental findings.

Conformational Analysis and Potential Energy Surfaces of the Compound

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For this compound, the key flexible bonds are the C-N bond connecting the pyridine and azetidine rings and the puckering of the azetidine ring itself.

A thorough conformational analysis of this compound would be conducted using computational chemistry methods. A common approach involves a systematic search of the conformational space by rotating the key dihedral angles. The potential energy surface (PES) can be mapped by calculating the energy of the molecule at various conformations. This surface provides a visual representation of the energy landscape, with valleys corresponding to stable conformers and peaks representing transition states.

Density Functional Theory (DFT) is a powerful method for these calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*) to balance accuracy and computational cost. The results of such an analysis would reveal the most probable shapes the molecule adopts at a given temperature.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Azetidine Puckering | Relative Energy (kcal/mol) |

| 1 | 30° | Endo | 0.00 |

| 2 | 150° | Exo | 1.25 |

| 3 | -90° | Endo | 2.50 |

This table is illustrative and presents hypothetical data that would be the output of a computational conformational analysis.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry provides a means to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique in this regard, and theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. nih.gov

The process typically involves optimizing the geometry of the most stable conformer(s) of this compound, followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These predicted spectra can aid in the interpretation of experimental NMR data and confirm the structure of the synthesized compound. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | 158.2 |

| C3 (Pyridine) | 123.5 |

| C4 (Pyridine) | 136.8 |

| C5 (Pyridine) | 122.1 |

| C6 (Pyridine) | 149.5 |

| C2' (Azetidine) | 55.4 |

| C3' (Azetidine) | 68.9 |

| C4' (Azetidine) | 55.4 |

This table contains hypothetical data for illustrative purposes. The accuracy of such predictions is generally high, with deviations of less than 2 ppm for ¹³C NMR. nih.gov

Molecular Modeling and Docking Studies for Ligand-Protein Interactions

To explore the potential of this compound as a biologically active agent, molecular modeling and docking studies are employed. These computational techniques predict how a ligand (in this case, this compound) might bind to the active site of a protein. mdpi.com This is a cornerstone of modern drug discovery, allowing for the screening of virtual libraries of compounds against a specific biological target. rjptonline.org

The process begins with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic data. A docking program then explores various possible orientations and conformations of the ligand within the protein's binding site, calculating a "docking score" for each pose. itmedicalteam.pl This score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. The analysis of the docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netmdpi.com For instance, molecular docking could be used to investigate the interaction of this compound with enzymes like kinases or reductases. nih.govresearchgate.net

Table 3: Illustrative Docking Results for this compound with a Hypothetical Kinase

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| 1 | -8.5 | ASP145, LYS72, LEU12 | ASP145 (O-H...O), LYS72 (N-H...N) |

| 2 | -7.9 | VAL23, ILE84, PHE144 | LYS72 (N-H...O) |

| 3 | -7.2 | ALA45, ILE143 | - |

This table is a hypothetical representation of the output from a molecular docking study and does not represent actual experimental results.

Future Perspectives in 1 Pyridin 2 Yl Azetidin 3 Ol Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-aryl azetidines, including 1-(Pyridin-2-yl)azetidin-3-ol, is often challenging due to the inherent ring strain of the azetidine (B1206935) moiety. Current synthetic strategies typically rely on the coupling of a pyridine (B92270) precursor with an azetidin-3-ol (B1332694) core. Future research will likely focus on optimizing these routes to be more efficient, scalable, and environmentally sustainable.

A primary area for development is the advancement of catalytic cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming the crucial carbon-nitrogen bond between the pyridine ring and the azetidine nitrogen. The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. Future work should explore novel catalyst systems, including those based on more abundant and less toxic metals, to improve yields and broaden the substrate scope. The development of magnetically recoverable palladium catalysts, for example, could offer a sustainable approach by allowing for easy separation and recycling, aligning with the principles of green chemistry.

Furthermore, the development of one-pot or multicomponent reactions starting from simpler, readily available precursors could significantly streamline the synthesis. Research into stereoselective syntheses to produce enantiomerically pure forms of this compound is also crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

| Catalyst System | Ligand | Base | Solvent | Key Advantages |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | Well-established for primary amines |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH/H₂O | Effective for heteroaryl chlorides |

| NiCl₂(dme) | dtbbpy | K₃PO₄ | Dioxane | Utilizes a more earth-abundant metal |

| CuI | Phenanthroline | Cs₂CO₃ | DMF | Alternative to palladium-based systems |

| Magnetic Pd Nanocatalyst | N/A | K₂CO₃ | PEG/Water | Sustainable, recyclable catalyst system |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The this compound scaffold is a "privileged structure" that holds significant potential for a wide range of therapeutic applications. Both pyridine and azetidine moieties are prevalent in numerous biologically active compounds. Pyridine derivatives are known to exhibit diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The azetidine ring, while less explored, provides a rigid, three-dimensional structure that can orient substituents into specific vectors in space, enabling precise interactions with biological targets.

A key area of future investigation is the potential of this compound derivatives as kinase inhibitors . Many successful kinase inhibitors incorporate a pyridine or similar nitrogen-containing heterocycle to form crucial hydrogen bonds within the ATP-binding site of the enzyme. Derivatives of this scaffold could be designed to target a variety of kinases implicated in cancer and inflammatory diseases, such as p38, Bruton's tyrosine kinase (BTK), and Mitogen- and Stress-Activated Kinase 1 (MSK1).

Additionally, based on the activity of structurally related compounds, this scaffold could be explored for applications in central nervous system (CNS) disorders . For instance, the compound sazetidine-A, which features a pyridinyl-azetidine core, has shown high potency and selectivity for α4β2-nicotinic acetylcholine (B1216132) receptors (nAChRs) and exhibits antidepressant-like effects. The physicochemical properties of the this compound scaffold could be optimized for blood-brain barrier penetration to target neurological conditions. Other potential therapeutic areas include antibacterial agents , drawing inspiration from 3-(pyridine-3-yl)-2-oxazolidinone derivatives that have demonstrated potent activity against Gram-positive bacteria.

| Related Scaffold | Therapeutic Area | Biological Target/Activity |

| Sazetidine-A (pyridinyl-azetidine) | Depression | α4β2-nicotinic acetylcholine receptor partial agonist |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Infectious Disease | Antibacterial activity against Gram-positive bacteria |

| Pyrazolo[1,5-a]pyridines | Inflammation | p38 kinase inhibition |

| Imidazo[4,5-c]pyridines | Oncology/Immunology | Bruton's tyrosine kinase (BTK) inhibition |

| Pyridin-2-yl Guanidines | Inflammation | Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibition |

Application in Advanced Material Science and Catalysis

The structural features of this compound make it an attractive candidate for applications beyond medicine, particularly in material science and catalysis. The pyridine nitrogen and the azetidine nitrogen can act as Lewis basic sites, allowing the molecule to function as a bidentate ligand for coordinating with metal centers. The hydroxyl group provides an additional potential coordination site or a handle for covalent attachment to surfaces or polymer backbones.

In the field of catalysis , functionalized azetidines containing a pyridyl substituent have been shown to act as effective tridentate ligands for copper(II) complexes. Similarly, this compound could be used to synthesize novel transition metal catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis. The constrained geometry of the azetidine ring could enforce a specific coordination environment around the metal, potentially leading to high selectivity and reactivity.

In material science , the pyridyl-azetidine scaffold could be incorporated into metal-organic frameworks (MOFs) or coordination polymers. The ability of the pyridine unit to coordinate with metals is well-established. For example, pyridyl-1,2-azaborine has been used as a ligand in phosphorescent iridium(III) complexes for applications in organic light-emitting diodes (OLEDs). The incorporation of the this compound ligand could lead to new materials with interesting photophysical, electronic, or porous properties. Furthermore, the hydroxyl group allows for the possibility of using this compound as a monomer in the synthesis of functional polymers through condensation or ring-opening polymerization reactions.

Integration with High-Throughput Screening and Combinatorial Chemistry for Library Generation

Modern drug discovery heavily relies on the rapid synthesis and screening of large numbers of compounds to identify new therapeutic leads. The this compound molecule is an excellent scaffold for the generation of diverse chemical libraries through combinatorial chemistry. Its structure contains multiple points for diversification.

Pyridine Ring Substitution: The pyridine ring can be functionalized at various positions (3, 4, 5, and 6) with a wide range of chemical groups to modulate electronic properties, steric bulk, and potential interactions with a biological target.

Azetidine Ring Derivatization: The 3-hydroxyl group is a versatile chemical handle that can be converted into ethers, esters, amines, or other functional groups, allowing for the attachment of diverse side chains.

Azetidine Ring Modification: The azetidine core itself can be used as a template to build more complex fused, bridged, or spirocyclic ring systems, significantly expanding the accessible chemical space.

By combining a set of diverse building blocks at these positions, a large library of unique compounds can be rapidly synthesized. This library can then be subjected to high-throughput screening (HTS) against a panel of biological targets, such as kinases, G-protein coupled receptors, or enzymes, to identify "hits." The structural information from these initial hits can then guide the synthesis of more focused, second-generation libraries for lead optimization. The use of azetidine-based scaffolds has already been successfully applied to generate CNS-focused lead-like libraries.

| Scaffold Position | Diversification Reaction | Example Building Blocks | Resulting Functionality |

| Pyridine C4-position | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Biaryl systems for π-stacking |

| Pyridine C5-position | Nucleophilic Aromatic Substitution | Amines, Thiols | Hydrogen bond donors/acceptors |

| Azetidine O3-position | Etherification | Alkyl Halides, Benzyl Bromides | Modulated lipophilicity and size |

| Azetidine O3-position | Esterification | Carboxylic Acids, Acid Chlorides | Introduction of polar groups |

Investigation of Structural Bioisosteric Replacements for Enhanced Biological Profiles

Bioisosterism—the replacement of a functional group within a molecule with another group that has similar physical or chemical properties—is a cornerstone strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The this compound structure offers several opportunities for bioisosteric replacement to fine-tune its profile.

The azetidine ring itself can be considered a valuable bioisostere. Its rigid, three-dimensional nature makes it an attractive replacement for more flexible or planar motifs. For instance, azetidines have been used as bioisosteres for ketones, morpholines, and piperazines. Such replacements can lead to improved solubility, reduced planarity, and novel intellectual property. Future research could explore replacing the azetidine ring in this compound with other small rings like oxetane (B1205548) or cyclobutane (B1203170) to probe the importance of the nitrogen atom and the ring's geometry for biological activity. Furthermore, exploring novel substitutions on the azetidine nitrogen, such as the pentafluorosulfanyl (N–SF₅) group as a bioisostere for N-alkyl groups, could lead to compounds with enhanced lipophilicity and stability.

| Original Moiety | Bioisosteric Replacement | Potential Property Change |

| Pyridine | Phenyl | Increase lipophilicity, alter metabolism |

| Pyridine | Pyrimidine | Introduce H-bond acceptor, alter electronics |

| Azetidine | Oxetane | Remove H-bond donor, alter polarity |

| Azetidine | Pyrrolidine | Increase flexibility, alter pKa |

| N-Azetidine | N-SF₅-Azetidine | Increase lipophilicity, enhance stability |

| Hydroxyl (-OH) | Amine (-NH₂) | Change from H-bond acceptor/donor to donor |

| Hydroxyl (-OH) | Fluorine (-F) | Increase metabolic stability, alter electronics |

常见问题

Q. What are the optimal synthetic routes for 1-(Pyridin-2-yl)azetidin-3-ol, and how do reaction conditions influence yield and purity?

The synthesis of azetidine derivatives like this compound typically involves coupling pyridine-containing precursors with azetidin-3-ol under controlled conditions. Key steps include:

- Ring Formation : Use of catalytic systems (e.g., Brønsted acids) to activate intermediates, ensuring selective cyclization .

- Functionalization : Reaction of azetidin-3-ol with pyridine-2-yl groups via nucleophilic substitution or coupling reactions, often employing bases like K₂CO₃ to deprotonate hydroxyl groups .

- Purification : Chromatography (e.g., flash column) to isolate the product, with yields optimized by adjusting solvent polarity and temperature gradients .

Continuous flow reactors may enhance efficiency by minimizing side reactions and improving heat transfer .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : H and C NMR identify proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and carbon signals for pyridine and azetidine moieties.

- X-ray Crystallography : Programs like SHELXL (via SHELX system) refine crystal structures, resolving bond angles and stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 151.08 for C₈H₁₀N₂O) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Oligomerization : Azetidine rings may polymerize under acidic conditions. Mitigation: Use mild bases (e.g., NaHCO₃) and low temperatures .

- Oxidation : The hydroxyl group on azetidine can oxidize. Mitigation: Employ inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) .

- Byproduct Formation : Unreacted pyridine precursors can form adducts. Mitigation: Optimize stoichiometry and use scavengers like molecular sieves .

Advanced Research Questions

Q. How do computational methods predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic/electrophilic sites (e.g., hydroxyl group as a hydrogen-bond donor) .

- Molecular Docking : Simulates binding affinities with biological targets (e.g., enzymes), revealing potential bioactivity. For example, the pyridine ring may interact with hydrophobic pockets in proteins .

Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under varying pH conditions?

- Controlled Stability Studies : Monitor degradation via HPLC at pH 1–13. For instance, acidic conditions may hydrolyze the azetidine ring, while neutral/basic conditions preserve stability .

- Kinetic Analysis : Determine degradation rate constants (k) and half-life (t₁/₂) to model pH-dependent stability profiles .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 1-(Piperidin-4-yl)azetidin-3-ol) to identify trends in ring-strain effects .

Q. What challenges arise in scaling up synthesis from laboratory to pilot scale?

- Reaction Kinetics : Heat dissipation becomes critical; continuous flow reactors improve scalability by maintaining consistent temperature and pressure .

- Purification : Chromatography is impractical at scale. Alternatives include crystallization (solvent optimization) or distillation .

- Cost Efficiency : Replace expensive catalysts (e.g., Pd-based) with cheaper alternatives (e.g., Ni) without compromising yield .

Q. How does the stereochemistry of this compound influence its biological activity?

- Enantiomeric Resolution : Use chiral chromatography (e.g., Chiralpak® columns) to separate (R)- and (S)-isomers.

- Bioassays : Test enantiomers against bacterial targets (e.g., S. aureus), where stereochemistry may affect binding to enzymes like dihydrofolate reductase .

- SAR Studies : Compare with analogs (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) to identify stereochemical contributions to potency .

Q. What analytical methods quantify trace impurities in this compound batches?

- LC-MS/MS : Detects impurities at ppm levels (e.g., unreacted pyridine derivatives) with MRM (multiple reaction monitoring) .

- ICP-OES : Identifies metal residues (e.g., Pd from catalysts) to ensure compliance with ICH guidelines .

- Headspace GC : Monizes residual solvents (e.g., DMF, THF) post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。